2,3-Dichloro-4-propoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

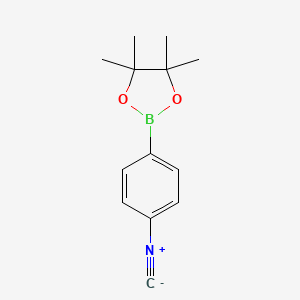

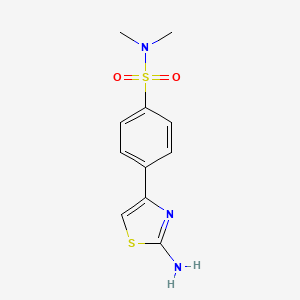

“2,3-Dichloro-4-propoxyphenylboronic acid” is a chemical compound with the molecular formula C9H11BCl2O3 . It has a molecular weight of 248.9 .

Molecular Structure Analysis

The molecular structure of “2,3-Dichloro-4-propoxyphenylboronic acid” consists of a phenyl ring substituted with two chlorine atoms, a propoxy group, and a boronic acid group . The InChI code for this compound is 1S/C9H11BCl2O3/c1-2-5-15-7-4-3-6 (10 (13)14)8 (11)9 (7)12/h3-4,13-14H,2,5H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dichloro-4-propoxyphenylboronic acid” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 248.9 . Further properties such as melting point, boiling point, solubility, and others may be found in specialized chemical databases or literature.

Safety and Hazards

The specific safety and hazard information for “2,3-Dichloro-4-propoxyphenylboronic acid” is not provided in the available resources. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and occurs under mild, functional group tolerant conditions . The result is the formation of a new carbon-carbon bond, linking two previously separate organic groups .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The products of these reactions can influence a variety of biochemical pathways depending on their structure and function .

Result of Action

The products of suzuki-miyaura cross-coupling reactions can have a wide range of effects depending on their structure and function .

Action Environment

The action of 2,3-Dichloro-4-propoxyphenylboronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . In the context of Suzuki-Miyaura cross-coupling reactions, the choice of solvent, base, and catalyst can significantly impact the reaction’s efficiency and selectivity .

properties

IUPAC Name |

(2,3-dichloro-4-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPWLJZKVUWHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCC)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-propoxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2384029.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2384034.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)

![1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2384040.png)

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2384044.png)

![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2384049.png)